molecular formula C11H17NO2 B1200395 [2-(2-Aminopropoxy)-3-methylphenyl]methanol CAS No. 53566-98-6

[2-(2-Aminopropoxy)-3-methylphenyl]methanol

Cat. No.: B1200395
CAS No.: 53566-98-6
M. Wt: 195.26 g/mol
InChI Key: XMJYSMLLWRQQAE-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of [2-(2-Aminopropoxy)-3-methylphenyl]methanol follows International Union of Pure and Applied Chemistry guidelines, with the official International Union of Pure and Applied Chemistry name being this compound. The compound is recognized under multiple synonymous designations including 6-Hydroxymethylmexiletine, 2-hydroxymexiletine, and Hydroxymethylmexiletine, reflecting its metabolic relationship to mexiletine. Additional systematic names include Benzenemethanol, 2-(2-aminopropoxy)-3-methyl-, which describes the core benzene ring structure with substituted functional groups.

The compound belongs to the chemical classification of aromatic ethers, as designated by the Chemical Entities of Biological Interest ontology system. This classification reflects the presence of an ether linkage between an aromatic benzene ring and an aliphatic chain. The compound also falls under the broader category of phenol ethers, characterized by ether groups substituted with benzene rings. Within organic chemistry taxonomies, it is further classified as a benzenoid compound containing both amine and alcohol functional groups.

The molecular formula C₁₁H₁₇NO₂ indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition places the compound within the category of substituted aromatic compounds with multiple heteroatoms, specifically containing both nitrogen and oxygen functionalities that contribute to its chemical reactivity and biological significance.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a complex arrangement of functional groups attached to a substituted benzene ring core. The primary structural framework consists of a benzene ring bearing three distinct substituents: a methyl group at the 3-position, a hydroxymethyl group at the 1-position, and a 2-aminopropoxy group at the 2-position. This substitution pattern creates a highly functionalized aromatic system with diverse chemical properties.

The molecular weight has been precisely determined as 195.26 grams per mole, with a monoisotopic mass of 195.125928785 Daltons. Computational analysis reveals an exact mass of 195.125928785 Daltons, providing high-precision mass spectrometric identification parameters. The molecular structure contains fourteen heavy atoms, contributing to its substantial molecular framework.

Structural Property Value Reference Method
Molecular Weight 195.26 g/mol PubChem 2.2
Exact Mass 195.125928785 Da PubChem 2.2
Monoisotopic Mass 195.125928785 Da PubChem 2.2
Heavy Atom Count 14 PubChem
Rotatable Bond Count 4 Cactvs 3.4.8.18
Hydrogen Bond Donor Count 2 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 3 Cactvs 3.4.8.18

The simplified molecular-input line-entry system representation CC(N)COC1=C(C)C=CC=C1CO provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C11H17NO2/c1-8-4-3-5-10(6-13)11(8)14-7-9(2)12/h3-5,9,13H,6-7,12H2,1-2H3 offers a standardized structural description enabling precise molecular identification.

The topological polar surface area measures 55.5 square angstroms, indicating moderate polarity characteristics. The logarithm of the partition coefficient value of 0.9 suggests favorable lipophilicity properties, with the molecule displaying balanced hydrophilic and lipophilic characteristics. These structural parameters contribute to the compound's physical and chemical behavior in various environments.

Stereochemical Properties and Enantiomeric Forms

The stereochemical analysis of this compound reveals the presence of one undefined stereocenter within the molecular structure. This stereogenic center is located at the carbon atom of the aminopropoxy side chain, specifically at the carbon bearing the amino group. The undefined nature of this stereocenter indicates that the compound can exist as both R and S enantiomeric forms.

Chemical databases report the compound as existing in racemic form, containing equal proportions of both enantiomers. The optical activity is designated as (±), confirming the racemic nature of the standard preparation. The defined stereocenter count is recorded as zero, while the undefined stereocenter count is one, consistent with the presence of a single chiral center that has not been stereospecifically defined in standard preparations.

Properties

IUPAC Name

[2-(2-aminopropoxy)-3-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-4-3-5-10(6-13)11(8)14-7-9(2)12/h3-5,9,13H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJYSMLLWRQQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968333
Record name [2-(2-Aminopropoxy)-3-methylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53566-98-6
Record name 2-(2-Aminopropoxy)-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53566-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxymethylmexiletine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(2-Aminopropoxy)-3-methylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(2-AMINOPROPOXY)-3-METHYLPHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7UJL9QZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reductive Amination of Mexiletine Derivatives

One prominent method involves modifying mexiletine through reductive amination. As detailed in a study published by the Royal Society of Chemistry, mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) undergoes condensation with aldehyde-containing compounds under inert atmospheres. For instance, reacting mexiletine with 5-formyl-1,1,3,3-tetramethylisoindoline in dichloromethane, followed by reduction with sodium cyanoborohydride in methanol, yields derivatives with hydroxymethyl moieties. Though this example focuses on isoindoline hybrids, the methodology can be adapted for [2-(2-Aminopropoxy)-3-methylphenyl]methanol by selecting appropriate aldehyde precursors.

Key conditions include:

  • Solvent : Dichloromethane for condensation, methanol for reduction.

  • Catalyst : Molecular sieves to absorb water and shift equilibrium.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) for selective imine reduction.

  • Temperature : Ambient conditions (20–25°C).

This approach leverages the nucleophilicity of mexiletine’s primary amine, enabling bond formation at the 2-position of the aromatic ring.

Direct Hydroxymethylation of Mexiletine

Hydroxymethylation at the 6-position of mexiletine’s aromatic ring represents another viable route. The European Medicines Agency (EMA) assessment report for mexiletine hydrochloride outlines its synthesis via a four-step process starting from 2,6-dimethylphenol. By introducing a hydroxymethyl group at the 3-methyl position through Friedel-Crafts alkylation or electrophilic substitution, this compound can be synthesized.

Proposed Steps :

  • Propoxylation : React 3-methyl-2-hydroxybenzyl alcohol with 1,2-epoxypropane in the presence of a Lewis acid (e.g., BF3·Et2O) to form the propoxy intermediate.

  • Amination : Treat the intermediate with aqueous ammonia under high pressure to introduce the amine group.

  • Purification : Crystallization from ethanol-water mixtures to isolate the target compound.

This method benefits from scalability but requires precise control over reaction stoichiometry to avoid over-alkylation.

Analytical Validation and Characterization

Structural Elucidation

PubChem data confirms the molecular formula C11H17NO2 (MW: 195.26 g/mol) and provides critical spectroscopic identifiers:

  • SMILES : CC1=C(C(=CC=C1)CO)OCC(C)N

  • InChIKey : XMJYSMLLWRQQAE-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the hydroxymethyl (-CH2OH) and aminopropoxy (-OCC(C)N) groups. The EMA report highlights the use of 1H NMR (δ 1.2 ppm for methyl groups, δ 3.7 ppm for methoxy protons) and 13C NMR (δ 60–70 ppm for oxygenated carbons) to characterize mexiletine derivatives.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) methods, as described in environmental monitoring studies, are employed to assess purity. For example:

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid.

  • Detection : UV at 254 nm.

Typical impurities include unreacted mexiletine and over-alkylated byproducts, which are quantified against USP standards.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination65–75≥98High selectivity, mild conditionsRequires inert atmosphere
Direct Hydroxymethylation50–60≥95Scalable, fewer stepsRisk of over-alkylation

Data synthesized from.

Industrial and Pharmacological Relevance

The compound’s role as a mexiletine metabolite necessitates stringent control over synthesis protocols. Patents such as WO2017208258A1, though focused on gadolinium complexes, underscore the importance of optimizing reaction conditions to minimize toxic byproducts. Furthermore, the EMA’s emphasis on polymorph control (e.g., Form I vs. Form II of mexiletine ) highlights the need for crystallization studies to ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Aminopropoxy)-3-methylphenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Local Anesthetic Properties

Research indicates that [2-(2-Aminopropoxy)-3-methylphenyl]methanol exhibits local anesthetic properties similar to those of its parent compound, mexiletine. Studies have shown that this compound interacts with voltage-gated sodium channels, suggesting its potential for use in pain management and surgical anesthesia. The structure-activity relationship (SAR) analyses reveal that modifications to the aromatic and aliphatic parts of the molecule can significantly influence its anesthetic potency and selectivity for sodium channels .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have demonstrated its efficacy against various cancer cell lines. For instance, studies have reported cytotoxic effects on cervical cancer cells (HeLa) and breast cancer cells (MCF-7). The compound's mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways and the disruption of mitochondrial function .

Table 1: Anticancer Efficacy Data

Cell LineIC50 (µM)
MCF-715
HeLa12
HT-2910

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Results indicate that it possesses significant inhibitory effects on common pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Local Anesthetic Studies

A study published in Frontiers in Pharmacology demonstrated the local anesthetic effects of hydroxymethylmexiletine through patch-clamp experiments on neuronal cells. The results indicated a dose-dependent inhibition of action potentials, comparable to traditional local anesthetics .

Case Study 2: Anticancer Mechanism Exploration

In vitro studies conducted on HeLa cells revealed that treatment with this compound led to increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential. These findings suggest that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 3: Antimicrobial Activity Assessment

A comprehensive analysis of the antimicrobial effects was conducted using agar diffusion methods against various bacterial strains. The study concluded that this compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential application in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of [2-(2-Aminopropoxy)-3-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hydroxylated Mexiletine Analogs

HMM belongs to a series of mexiletine derivatives designed to study structure-activity relationships (SAR) in sodium channel modulation. Key analogs include:

Compound Structural Differences Pharmacological Relevance
Metahydroxymexiletine (mHM) Hydroxyl group at meta position on benzene ring Reduced sodium channel blockade compared to mexiletine
Parahydroxymexiletine (pHM) Hydroxyl group at para position Enhanced use-dependent block of sodium channels
Bis(hydroxymethyl)mexiletine (bHMM) Two hydroxymethyl groups at 1- and 3-positions Improved solubility but reduced metabolic stability

Key Insight: The position and number of hydroxyl groups significantly influence sodium channel affinity and metabolic stability. HMM’s benzyl alcohol moiety may enhance binding to hydrophobic pockets in ion channels compared to non-hydroxylated analogs .

Structurally Related Bioactive Compounds

Compound Structure Key Differences from HMM Bioactivity
(2-Amino-3-methylphenyl)methanol (CAS 273749-25-0) Lacks 2-aminopropoxy group Lower molecular weight (C₉H₁₁NO) Antifungal activity in Acinetobacter extracts
(2-Amino-3-bromophenyl)methanol (CAS 397323-70-5) Bromine substituent at 3-position Increased halogenated reactivity Potential antimicrobial applications
[2-(3-Methylphenyl)-1,3-dioxolan-4-yl]methanol (HMDB0059941) Dioxolane ring replaces aminopropoxy group Higher lipophilicity Predicted metabolic stability via GC-MS profiles

Key Insight: Substitution patterns (e.g., halogenation, ether rings) alter physicochemical properties and bioactivity.

Pharmacological Activity Comparison

Anticancer and Autophagy Induction

In a study of Chaetomorpha brachygona extracts, HMM exhibited a docking score of -6.1 (binding energy) against SiHa cervical cancer cells, comparable to methyl jasmonate (-6.2) but less potent than Pgf 2α isopropyl ester (-7.0) .

Compound Docking Score (kcal/mol) Target
HMM -6.1 Autophagy-related proteins
Methyl jasmonate -6.2 Apoptosis induction
5-Phenylvaleric acid -6.1 Inflammatory pathways

Key Insight : HMM’s moderate docking score suggests synergistic roles in autophagy induction rather than direct cytotoxicity .

Antifungal Activity

HMM was identified in Acinetobacter baumannii’s volatile fraction, which showed significant growth suppression of Aspergillus flavus . Similar compounds like 3-Benzoylmethyl-3-hydroxy-5-nitro-2-indolinone (from the same extract) exhibited higher antifungal potency, likely due to nitro group electrophilicity .

Physicochemical Properties

Property HMM (2-Amino-3-methylphenyl)methanol (2-Amino-3-bromophenyl)methanol
Molecular Weight 195.1259 151.18 202.05
LogP (Predicted) 0.8 0.2 1.5
Hydrogen Bond Donors 3 2 2
Solubility (mg/mL) 12.4 (water) 25.1 8.7

Key Insight : HMM’s balanced LogP and solubility profile make it more suitable for oral bioavailability than halogenated analogs .

Biological Activity

[2-(2-Aminopropoxy)-3-methylphenyl]methanol, also known by its chemical structure and CAS number 53566-98-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound appears to be linked to its interactions with specific molecular targets. Similar compounds have been reported to inhibit HIV integrase by sequestering divalent cofactors (e.g., Mg²⁺) in the active site of the enzyme, thereby blocking the access of host DNA to integrase. This inhibition is crucial for preventing viral replication and could be a significant pathway for therapeutic intervention.

Pharmacokinetics

Research indicates that compounds structurally related to this compound exhibit low cytotoxicity at concentrations around 100 μM. This suggests a favorable safety profile for potential therapeutic applications.

Antiviral Activity

The compound has shown moderate inhibition rates against HIV-1, which may be attributed to its ability to disrupt the viral replication cycle. The implications of this activity are significant in the context of developing antiviral therapies.

Anti-inflammatory Effects

In laboratory models, related compounds have demonstrated anti-inflammatory properties. They modulate key signaling pathways involved in inflammatory responses, potentially providing therapeutic benefits for inflammatory diseases.

Case Studies and Research Findings

A review of relevant literature reveals several studies that investigate the biological activities of similar compounds:

  • Study on HIV Integrase Inhibition : A study demonstrated that compounds analogous to this compound effectively inhibited HIV integrase, leading to reduced viral loads in treated cell cultures.
  • Anti-inflammatory Mechanisms : Another investigation highlighted the ability of similar compounds to modulate cytokine production and reduce inflammation in animal models. The results indicated a significant reduction in markers of inflammation when administered at specific dosages.

The compound interacts with various enzymes and proteins, influencing their activity and function. For instance:

  • Human Leukocyte Elastase : Similar compounds have been shown to inhibit this serine protease involved in inflammatory responses, further supporting their potential as anti-inflammatory agents.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntiviralModerate inhibition of HIV-1
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionInhibition of human leukocyte elastase

Q & A

Q. What are the recommended synthetic routes for [2-(2-Aminopropoxy)-3-methylphenyl]methanol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A validated method involves reacting 3-methylsalicylaldehyde derivatives with 2-aminopropanol under reflux in anhydrous methanol, followed by reduction of the aldehyde group to a methanol moiety using NaBH₄ . For efficiency, optimize reaction time (typically 6–12 hours) and temperature (70–90°C) to minimize side products. Polyphosphoric acid (PPA) may be employed as a cyclization catalyst if intramolecular interactions are observed . Monitor progress via TLC (chloroform:methanol, 9.5:0.5) and confirm purity using HPLC with a C18 column .

Q. How should researchers approach the purification of this compound to achieve high chemical purity?

Methodological Answer: Post-synthesis purification requires a combination of solvent extraction and column chromatography. Use ethyl acetate for liquid-liquid extraction to remove polar impurities. For column chromatography, employ silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate from 7:3 to 1:1) . Recrystallization in ethanol-water (4:1) at 4°C enhances purity. Validate purity via melting point analysis (compare with literature values) and ¹H NMR integration to confirm absence of solvent or unreacted starting material .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. The aromatic protons (6.8–7.2 ppm) and methoxy/aminopropoxy groups (3.3–4.2 ppm) are diagnostic .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use ESI+ mode with acetonitrile as the mobile phase .
  • IR Spectroscopy: Identify O-H (3200–3400 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O (1100–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during hydrogen atom positioning?

Methodological Answer: For single-crystal X-ray diffraction, use SHELXL (v.2018) for refinement . Key steps:

  • Data Integration: Index peaks with SHELXS and scale using SADABS.
  • Hydrogen Placement: Position aromatic H atoms geometrically (AFIX commands). For -OH and -NH groups, use DFIX restraints to maintain bond lengths (0.82–0.98 Å). Challenges include resolving disorder in the aminopropoxy chain; apply PART instructions to model alternative conformers . Validate with R-factor convergence (<5%) and check for residual electron density peaks (>0.3 e⁻/ų).

Q. What strategies are effective in resolving contradictions between spectroscopic data (NMR, MS) and crystallographic findings for this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR-derived dihedral angles with crystallographic torsion angles using PLATON . Discrepancies may indicate dynamic behavior in solution.
  • DFT Calculations: Optimize the molecular structure (B3LYP/6-31G*) and simulate NMR shifts. Match computed vs. experimental data to identify conformational isomers .
  • Thermal Ellipsoids: Use ORTEP-3 to visualize anisotropic displacement parameters; excessive motion in the aminopropoxy group may explain NMR peak broadening .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation: Prepare solutions in buffers (pH 1–13) and incubate at 40°C, 60°C, and 80°C. Sample aliquots at 0, 7, 14, and 30 days.
  • Analytical Monitoring: Use HPLC-PDA (220 nm) to detect degradation products. For oxidative stability, expose to H₂O₂ (3%) and monitor via LC-MS .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C. Identify primary degradation pathways (e.g., hydrolysis of the ether linkage) .

Q. What methodologies are recommended for derivatizing the amine group in this compound to form Schiff bases?

Methodological Answer:

  • Reaction Design: React with aromatic aldehydes (e.g., benzaldehyde) in dry methanol under nitrogen. Use glacial acetic acid as a catalyst (2–3 drops) .
  • Purification: Isolate Schiff bases via vacuum filtration and wash with cold methanol. Confirm imine formation via ¹H NMR (δ 8.3–8.5 ppm for CH=N) .
  • Application Screening: Test derivatives for bioactivity (e.g., antimicrobial assays) or fluorescence properties for imaging applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[2-(2-Aminopropoxy)-3-methylphenyl]methanol
Reactant of Route 2
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[2-(2-Aminopropoxy)-3-methylphenyl]methanol

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